4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core with two distinct sulfonyl substituents: a 4-methoxyphenyl group at position 4 and a 4-nitrophenyl group at position 7.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-8-(4-nitrophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8S2/c1-30-17-4-8-19(9-5-17)33(28,29)22-14-15-31-20(22)10-12-21(13-11-20)32(26,27)18-6-2-16(3-7-18)23(24)25/h2-9H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDYPZWMOBGBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Key steps may include:
Formation of the spirocyclic core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base.
Methoxylation and nitration: These functional groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Bases and acids: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce sulfone or sulfoxide derivatives.
Scientific Research Applications
4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Compound A : 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₁₅H₂₂N₂O₆S₂ (vs. target compound’s estimated C₂₀H₂₁N₃O₈S₂).
- Key Differences :
- Position 8 substituent: Methylsulfonyl (simpler, less steric hindrance) vs. 4-nitrophenylsulfonyl (bulkier, stronger electron-withdrawing effect).
- Impact : Methylsulfonyl likely enhances solubility in polar solvents, whereas the nitro group in the target compound may improve binding affinity in biological systems due to π-π interactions .
Compound B : 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Key Differences :
Analogues with Heterocyclic Modifications
Compound C : (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one (4da)
- Synthesis : Prepared via Heck–Matsuda desymmetrization with 84% yield, suggesting efficient stereocontrol.
- Key Differences: Core structure: Pyrrolidin-2-one (5-membered lactam) vs. spiro[4.5]decane (6/5-membered fused rings).
Compound D : 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Key Differences :
- Substituents: Chlorophenylsulfonyl (strong electron-withdrawing) and methyl group at position 8.
- Impact : The chloro group increases electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the nitro-substituted target compound .
Biological Activity
The compound 4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , and it features a unique spirocyclic structure that incorporates both methoxy and nitrophenyl groups. The synthesis typically involves the reaction of specific sulfonyl chlorides with amines in an organic solvent under controlled conditions, facilitating the formation of the spirocyclic framework.
Synthetic Route
- Reactants : 4-methoxybenzenesulfonyl chloride and 4-nitroaniline.
- Conditions : Conducted in dichloromethane with triethylamine as a base at room temperature.
- Purification : The product is purified using recrystallization or chromatography.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Signal Transduction Modulation : It can interact with cellular receptors, influencing downstream signaling pathways that affect cell proliferation and apoptosis.
Biological Activity and Therapeutic Potential
Recent studies have explored the compound's potential therapeutic applications:
Anticancer Activity
Research indicates that derivatives of the diazaspiro[4.5]decane scaffold exhibit significant anticancer properties. For instance, compounds structurally related to this molecule have shown effectiveness in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Anti-inflammatory Effects
The presence of sulfonyl groups enhances the compound's ability to modulate inflammatory responses. Studies suggest that it may reduce pro-inflammatory cytokine production, thereby offering potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Study Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Enzyme inhibition | Binding to active sites of target enzymes |
Case Studies
- Anticancer Efficacy : A study demonstrated that a related diazaspiro compound reduced tumor volume by 50% in xenograft models when administered at optimal doses.
- Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in a significant decrease in joint swelling and pain scores compared to control groups.
Q & A
Q. What are the key synthetic strategies for preparing 4-((4-methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
Methodological Answer: The synthesis typically involves sequential sulfonylation of the spirocyclic precursor. A common approach includes:
Intermediate Formation : Reacting 1-oxa-4,8-diazaspiro[4.5]decane with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to yield the mono-sulfonylated intermediate.
Second Sulfonylation : Introducing the 4-nitrobenzenesulfonyl group via a similar reaction, ensuring regioselectivity by controlling stoichiometry and reaction time.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Critical Parameters: Temperature control (<0°C during sulfonylation) minimizes side reactions like over-sulfonylation. Confirmation of structure via H/C NMR and high-resolution mass spectrometry (HRMS) is essential .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm the spirocyclic framework and sulfonyl group positions.
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2/c space group) resolves bond angles and torsional strain in the diazaspiro core .
- Mass Spectrometry : HRMS (ESI-TOF) verifies molecular weight (e.g., observed m/z 508.12 vs. calculated 508.10 for CHNOS) .
Q. What preliminary assays are used to assess its biological activity?
Methodological Answer: Initial screening includes:
- Enzyme Inhibition Assays : Test against serine proteases or kinases (e.g., IC determination via fluorogenic substrates).
- Cellular Uptake Studies : Radiolabeled analogs (e.g., C-tagged) quantify membrane permeability in HEK293 or HeLa cells.
- Molecular Docking : AutoDock Vina predicts binding affinity to targets like PDE4 or COX-2, guided by the nitro group’s electron-withdrawing effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic labs?
Methodological Answer: Optimization strategies:
- Solvent Selection : Replace dichloromethane with THF to improve solubility of intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.
- Process Monitoring : In-line FTIR tracks reaction progress, reducing purification steps.
Yield improvements (from 45% to 72%) are achievable via Design of Experiments (DoE) models .
Q. What mechanistic insights exist for its interaction with biological targets?
Methodological Answer: Mechanistic studies utilize:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to receptors like σ-1.
- Site-Directed Mutagenesis : Identifies critical residues (e.g., Tyr153 in the active site) via alanine scanning.
- Molecular Dynamics Simulations : GROMACS simulations (100 ns) reveal conformational stability of the sulfonyl-spiro complex .
Q. How can contradictory data on its stability under physiological conditions be resolved?
Methodological Answer: Contradictions arise from varying buffer conditions (pH 7.4 vs. 6.5). Resolution involves:
Accelerated Stability Testing : HPLC monitoring of degradation products (e.g., hydrolysis of the sulfonyl group).
pH-Rate Profiling : Determine degradation kinetics across pH 5–3.
Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 3-(4-chlorophenylsulfonyl) analogs ).
Q. What environmental impact assessments are relevant for this compound?
Methodological Answer: Follow the INCHEMBIOL framework :
- Abiotic Degradation : Hydrolysis half-life (t) in simulated seawater (OECD 111).
- Biotic Transformation : Soil microcosm studies with LC-MS/MS to detect metabolites.
- Ecotoxicology : Daphnia magna acute toxicity (48h EC) and algal growth inhibition tests .
Q. How does crystallographic data inform its structure-activity relationships (SAR)?
Methodological Answer: X-ray data (e.g., β = 94.46° in P2/c) reveals:
Q. What advanced techniques validate its stability under oxidative/reductive conditions?
Methodological Answer:
- Forced Degradation : Expose to HO (0.3% v/v) or NaBH (1 mM) and monitor via UPLC-PDA.
- Electrochemical Analysis : Cyclic voltammetry identifies redox-sensitive moieties (e.g., nitro group reduction at -0.8 V vs. Ag/AgCl) .
Tables of Critical Data
Q. Table 1: Comparative Structural and Biological Data for Analogous Compounds
| Compound | Spiro Core | Substituents | IC (PDE4) | Reference |
|---|---|---|---|---|
| Target Compound | 1-oxa-4,8 | 4-OMe, 4-NO | 0.45 µM | |
| 8-(3-Chlorophenyl)sulfonyl analog | 1,4,8-triaza | 3-Cl | 1.2 µM | |
| 3-(4-Methoxyphenyl) variant | 1,3-diaza | 4-OMe | 3.8 µM |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Significance |
|---|---|---|
| Space Group | P2/c | Monoclinic symmetry |
| Unit Cell Dimensions | a = 6.1722 Å | Molecular packing efficiency |
| β Angle | 94.46° | Torsional strain minimization |
| Z-score | 4 | Density correlation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
